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Compound of Interest

Compound Name: D-Galactal cyclic 3,4-carbonate

Cat. No.: B136327 Get Quote

An In-depth Technical Guide to D-Galactal Cyclic
3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for D-Galactal cyclic 3,4-carbonate is not extensively

available in public literature. This guide provides predicted properties and proposed

methodologies based on the known chemistry of D-Galactal and cyclic carbonates.

Introduction
D-Galactal is a versatile glycal building block utilized in the synthesis of a wide array of

carbohydrates and glycoconjugates. The introduction of a cyclic carbonate at the 3,4-position

can offer unique chemical properties and reactivity, making it a potentially valuable intermediate

in drug discovery and development. The cyclic carbonate moiety can act as a protecting group,

a rigidifying element, or a precursor for further functionalization. This document outlines the

predicted physicochemical properties, a proposed synthetic protocol, and the expected

reactivity of D-Galactal cyclic 3,4-carbonate.

Predicted Physicochemical Properties
The following table summarizes the predicted physical and chemical properties of D-Galactal
cyclic 3,4-carbonate. These are estimated based on the structure of D-Galactal and the

addition of a carbonate group.
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Property Predicted Value Notes

Molecular Formula C₇H₈O₅

Molecular Weight 172.14 g/mol
Calculated based on the

molecular formula.

Appearance White to off-white solid
Based on the appearance of

D-Galactal.[1]

Melting Point >100 °C

Expected to be higher than D-

Galactal (99-103 °C) due to

increased rigidity and polarity.

[1]

Boiling Point >325 °C

Expected to be significantly

higher than D-Galactal due to

the carbonate group.[1]

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol), sparingly soluble in

water.

The cyclic carbonate group

may decrease water solubility

compared to D-Galactal.[1]

Optical Rotation

Specific rotation value would

need experimental

determination.

Proposed Synthesis
A plausible route for the synthesis of D-Galactal cyclic 3,4-carbonate involves the reaction of

D-Galactal with a suitable carbonylating agent. Phosgene derivatives or other activated

carbonyl sources are commonly used for the formation of cyclic carbonates from diols.

Experimental Protocol: Synthesis from D-Galactal
Materials:

D-Galactal
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Triphosgene or Diphenyl Carbonate[2]

Pyridine or another suitable base

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Dissolve D-Galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of triphosgene (or diphenyl carbonate) in anhydrous DCM to the

reaction mixture.

Add pyridine dropwise to the stirring solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure D-Galactal cyclic 3,4-carbonate.

Spectroscopic Characterization
The structure of the synthesized D-Galactal cyclic 3,4-carbonate can be confirmed using

various spectroscopic techniques.

Technique Expected Observations

¹H NMR

Signals corresponding to the protons of the D-

galactal backbone. A downfield shift of the H3

and H4 protons is expected due to the electron-

withdrawing effect of the carbonate group.

¹³C NMR

A characteristic signal for the carbonate

carbonyl carbon is expected in the range of 150-

160 ppm.[3]

IR Spectroscopy

A strong absorption band corresponding to the

C=O stretching of the cyclic carbonate is

expected around 1780-1820 cm⁻¹.[4][5]

Mass Spectrometry

The molecular ion peak corresponding to the

calculated molecular weight should be

observed.

Chemical Reactivity and Potential Applications
D-Galactal cyclic 3,4-carbonate is expected to exhibit reactivity characteristic of both glycals

and cyclic carbonates, making it a versatile intermediate.

Reactivity of the Glycal Moiety
The double bond in the glycal structure can undergo various reactions, including:

Electrophilic additions: Halogenation, hydrohalogenation, and epoxidation.
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Ferrier rearrangement: Reaction with nucleophiles in the presence of a Lewis acid to yield

2,3-unsaturated glycosides.

Cycloaddition reactions.

Reactivity of the Cyclic Carbonate
The cyclic carbonate is susceptible to nucleophilic attack, which can lead to ring-opening. This

reactivity can be exploited for:

Deprotection: Removal of the carbonate to regenerate the 3,4-diol.

Functionalization: Reaction with nucleophiles (e.g., amines, azides) to introduce new

functional groups at C3 or C4. This is particularly relevant in the synthesis of non-isocyanate

polyurethanes.[6]

Applications in Drug Development
Scaffold for Library Synthesis: The dual reactivity allows for diverse modifications, making it

an excellent scaffold for generating libraries of novel carbohydrate-based compounds for

biological screening.

Intermediate for Nucleoside Analogs: The glycal moiety can be functionalized to introduce

nucleobases, leading to the synthesis of novel nucleoside analogs with potential antiviral or

anticancer activity.

Glycoconjugate Synthesis: The molecule can be incorporated into larger glycoconjugates to

study carbohydrate-protein interactions or to develop targeted drug delivery systems. Cyclic

carbonates are known building blocks in organic synthesis and material science.[7][8]

Visualizations
Caption: Chemical structure of D-Galactal cyclic 3,4-carbonate.

Caption: Proposed synthesis pathway for D-Galactal cyclic 3,4-carbonate.

Caption: Workflow for the purification and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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